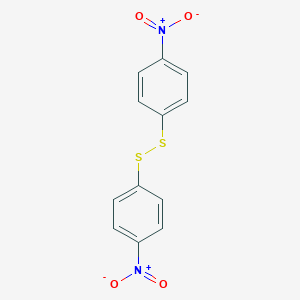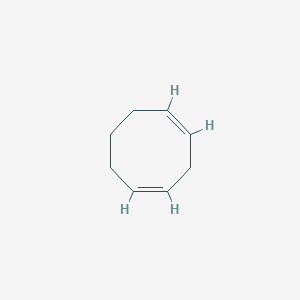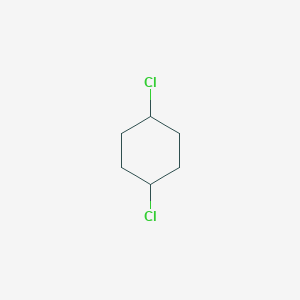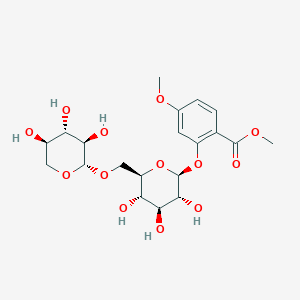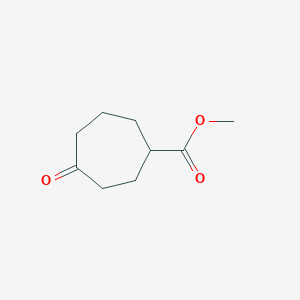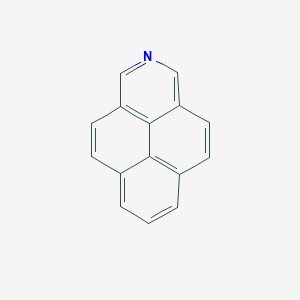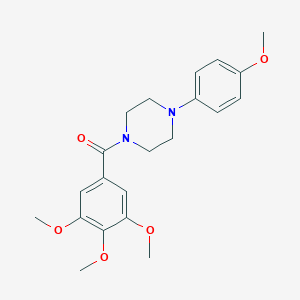
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, 4-(p-methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl, also known as Ro 64-0802, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This ketone is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
Mechanism Of Action
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, producing various physiological effects. By inhibiting FAAH, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 can increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and the resulting physiological effects.
Biochemical And Physiological Effects
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been shown to produce a range of biochemical and physiological effects. In animal studies, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Advantages And Limitations For Lab Experiments
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has a short half-life in vivo, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802. One area of research is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic uses of FAAH inhibitors in the treatment of various diseases, including pain, inflammation, anxiety, and depression. Additionally, further research is needed to fully understand the role of endocannabinoids in various physiological processes and the potential therapeutic benefits of targeting the endocannabinoid system.
Synthesis Methods
The synthesis of KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 involves several steps, including the reaction of 4-(p-methoxyphenyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the intermediate product 4-(p-methoxyphenyl)piperazinyl 3,4,5-trimethoxybenzoate. This intermediate product is then reacted with lithium aluminum hydride to reduce the ester group to an alcohol group, followed by the reaction with acetic anhydride to form the ketone product KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802.
Scientific Research Applications
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 has been extensively studied for its potential use in the treatment of various diseases, including pain, inflammation, anxiety, and depression. As a selective inhibitor of FAAH, KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL 64-0802 can increase the levels of endocannabinoids in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
properties
CAS RN |
17766-70-0 |
|---|---|
Product Name |
KETONE, 4-(p-METHOXYPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
Molecular Formula |
C21H26N2O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-7-5-16(6-8-17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
IYHLPFHSSALZLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Other CAS RN |
17766-70-0 |
synonyms |
4-(p-Methoxyphenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



